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Pathophysiology and Rationale for Aspirin
Desensitization

Aspirin-Exacerbated Respiratory Disease (AERD), also termed NSAID-Exacerbated Respiratory Disease

(N-ERD), is a chronic condition characterized by the triad of asthma, chronic rhinosinusitis with nasal

polyps (CRSwNP), and respiratory reactions to COX-1 inhibiting NSAIDs [1] [2]. The disease is driven

by a complex dysregulation of arachidonic acid metabolism and innate immune cells.

The pathogenesis involves a distinct imbalance in lipid mediators. There is a marked overproduction of

cysteinyl leukotrienes (cysLTs), such as LTE4, and prostaglandin D2 (PGD2), coupled with a relative

deficiency of anti-inflammatory prostaglandin E2 (PGE2) [1] [2] [3]. This imbalance promotes intense

eosinophilic and mast cell-driven inflammation in the respiratory mucosa [1]. When a COX-1 inhibitor like

aspirin is ingested, it abruptly shuts down the production of PGE2, which normally exerts a calming effect

on mast cells and inhibits 5-lipoxygenase. This loss of restraint triggers the uncontrolled release of cysLTs

and other mediators from mast cells, leading to the acute respiratory symptoms observed in reactions [3].

Aspirin desensitization involves the repeated, controlled administration of increasing doses of aspirin. This

process induces a temporary state of tolerance, allowing the patient to subsequently take high-dose aspirin

daily. The precise mechanism is not fully understood but is thought to involve reduced reactivity of mast
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cells and a possible downregulation of cysLT receptors, thereby blunting the inflammatory cascade [3]

[4].

Standardized Aspirin Desensitization Protocol

The following section outlines a detailed, clinically-applied protocol for aspirin desensitization. This

procedure must be conducted under close medical supervision in a setting equipped to manage severe

hypersensitivity reactions.

Patient Selection and Pre-Desensitization Requirements

Indications: The procedure is recommended for patients with a confirmed AERD diagnosis who have

uncontrolled respiratory symptoms despite standard therapy (e.g., corticosteroids, sinus surgery), or
for those who require aspirin or NSAIDs for other medical conditions (e.g., cardiovascular disease)

[5] [4].
Contraindications: The procedure is not recommended for pregnant individuals. It should be

used with caution in patients with active peptic ulcer disease, bleeding disorders, or uncontrolled
asthma [5].

Pre-treatment: To mitigate reaction severity, some protocols pre-treat patients with montelukast, a
leukotriene receptor antagonist [5]. Patients should have their underlying asthma and sinus disease

optimally controlled prior to the procedure.

One-Day, Ambulatory Desensitization Protocol

This protocol, based on the practice of Brigham and Women's Hospital, is typically completed in an

outpatient clinic over one day [5]. The table below outlines a representative dosing schedule.

Table: Sample One-Day Oral Aspirin Desensitization Protocol

Time (Interval) Cumulative Time (Hours:Minutes) Aspirin Dose (mg) Cumulative Dose (mg)

Start 0:00 20 20

1.5 - 3 hours 1:30 - 3:00 40 60
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Time (Interval) Cumulative Time (Hours:Minutes) Aspirin Dose (mg) Cumulative Dose (mg)

1.5 - 3 hours 3:00 - 6:00 75 135

1.5 - 3 hours 4:30 - 9:00 100 235

1.5 - 3 hours 6:00 - 12:00 150 385

1.5 - 3 hours 7:30 - 15:00 325 710

Monitoring and Reaction Management

Vital Signs & Lung Function: Patients are closely monitored. Forced Expiratory Volume in 1
second (FEV1) is measured regularly (e.g., before each dose) to objectively assess for
bronchoconstriction [5].

Expected Symptoms: Most patients will experience transient respiratory symptoms such as nasal
congestion, rhinorrhea, wheezing, or chest tightness [5].

Managing Reactions: If a reaction occurs, the provoking dose is repeated after the patient stabilizes.
Symptoms are typically treated with short-acting bronchodilators (e.g., albuterol) for
bronchospasm and may require antihistamines or supplemental oxygen. The desensitization is
considered successful once a full dose of 325 mg aspirin is tolerated without a significant reaction

[5].

Maintenance Therapy (Aspirin Treatment After Desensitization -
ATAD)

Following successful desensitization, patients begin daily high-dose aspirin to maintain the desensitized

state. Common maintenance doses range from 325 mg to 650 mg twice daily [5] [6]. Long-term therapy

requires management of potential side effects, primarily gastrointestinal (e.g., gastritis, bleeding), often with

co-administration of a proton pump inhibitor [5].

Clinical Evidence and Efficacy Data
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The clinical benefits of aspirin desensitization and subsequent high-dose aspirin therapy (ATAD) have been

supported by historical observational studies, though a recent high-quality trial has prompted a re-evaluation

of its efficacy.

Table: Summary of Key Clinical Outcomes from Aspirin Desensitization Studies

Study Type Reported Clinical Benefits Limitations & Risks

| Observational Studies & Clinical Experience [5] [6] | • Improved sense of smell • Fewer asthma attacks

and sinus infections • Delayed regrowth of nasal polyps • Reduced need for systemic corticosteroids and

sinus surgeries | • Open-label design • Potential for placebo effect • Gastrointestinal side effects (e.g.,

gastritis, bleeding) • Daily pill burden and easy loss of effect if doses are missed | | Randomized Double-

Blind Clinical Trial (RDBCT) [7] | In a 2025 trial of 41 CRSwNP patients with asthma and AERD, ATAD

(250 mg daily) was not significantly better than placebo in improving SNOT-22, Nasal Polyp Score, or

Asthma Control Test scores after 11 months. | • Single-center study • Relatively small sample size •

Highlights need for further confirmation in larger trials |

Emerging Insights and Integration with Biologics

The treatment paradigm for AERD is rapidly evolving with the introduction of targeted biologic therapies,

necessitating a refined approach to patient management.

Novel Pathophysiological Insights

Recent research using single-cell RNA sequencing has identified new molecular players in AERD. Key

findings include:

Epithelial and Mast Cell Interactions: The 15-lipoxygenase (15-LO) pathway, encoded by

ALOX15, is significantly upregulated in AERD nasal polyps, predominantly in epithelial cells. This
leads to elevated levels of 15-oxo-ETE, a lipid mediator that correlates with disease severity [8].

Transcriptional Regulation: Transcriptome analysis of nasal polyp epithelial cells has identified
DMRT3, a transcription factor, as being significantly upregulated in AERD, suggesting a potential role

in polyp development [9].
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The diagram below integrates these established and emerging pathways in AERD pathogenesis.
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Aspirin Desensitization in the Era of Biologics

The advent of biologics targeting type 2 inflammation (e.g., anti-IgE, anti-IL-4Rα, anti-IL-5) has expanded

the treatment arsenal for AERD [4]. Key considerations for integrating these therapies include:

No Established Superiority: As of now, no phase 3 trials have directly compared aspirin
desensitization to biologics, and no single biologic is approved specifically for AERD [4].
Combination Therapy: Biologics may be used to stabilize patients and facilitate safer aspirin
desensitization. Some evidence suggests that omalizumab (anti-IgE) can inhibit reactions during the
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procedure [4].

Patient-Centered Decision Making: The choice between aspirin desensitization, biologics, or both
should be individualized based on factors such as disease severity, comorbidities (e.g., expanding the

indication for a biologic), access to treatments, cost, and patient preference [10] [4].

Conclusion and Future Directions

Aspirin desensitization remains a valuable, mechanistically-driven procedure for the management of AERD.

While a recent rigorous clinical trial calls for a critical appraisal of its efficacy versus placebo for sinonasal

outcomes, extensive clinical experience supports its role in improving smell, reducing exacerbations, and

decreasing the need for surgery and oral corticosteroids. Future research should focus on identifying

biomarkers that predict response to aspirin therapy versus biologics, optimizing combination treatment

strategies, and conducting larger, multi-center trials to definitively establish the position of ATAD in the

modern treatment landscape.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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